REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=O.[CH2:7]([OH:10])[CH2:8][OH:9].[CH:11](=O)[CH:12]([CH3:14])[CH3:13].S(=O)(=O)(O)O>>[CH3:11][C:12]1([CH3:14])[CH2:5][NH:4][C:2](=[O:3])[NH:1][CH:13]1[O:9][CH2:8][CH2:7][OH:10]
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Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.6 mol
|
Type
|
reactant
|
Smiles
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C(CO)O
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Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
forming a thick milky paste
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Type
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TEMPERATURE
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Details
|
The mixture was then heated for 4 hours at 70° C.
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Duration
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4 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(NC1)=O)OCCO)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |